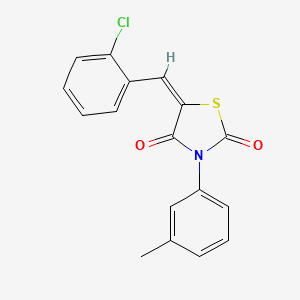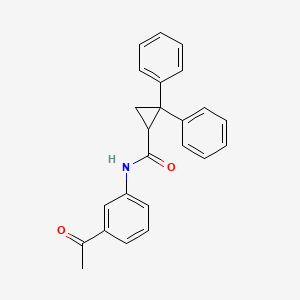
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as CBMZD, is a heterocyclic compound that has shown promising results in scientific research. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields. In the field of medicine, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has shown promising results as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In the field of agriculture, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a pesticide. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in the field of materials science, as it has been shown to have unique optical and electrical properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione's potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to have antitumor activity in vitro.
Advantages and Limitations for Lab Experiments
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. However, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not widely available and can be expensive to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential applications.
Future Directions
There are several future directions for research on 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. In the field of medicine, more research is needed to fully understand the potential of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In the field of agriculture, more research is needed to determine the efficacy of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione as a pesticide. Additionally, more research is needed to understand the optical and electrical properties of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential applications in materials science.
Synthesis Methods
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzaldehyde in the presence of sodium hydroxide to produce 5-(2-chlorobenzylidene)-3-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to produce 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. The synthesis method for 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been optimized to produce high yields and purity.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-11-5-4-7-13(9-11)19-16(20)15(22-17(19)21)10-12-6-2-3-8-14(12)18/h2-10H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGWCACQQUELV-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenylcyclohexanamine](/img/structure/B5049231.png)

![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)
![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)


![N-(3-chlorophenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B5049285.png)

![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)
![2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide](/img/structure/B5049296.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5049316.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049324.png)
![N-methyl-N-(2-phenylethyl)-5-({[2-(1-piperidinyl)ethyl]amino}methyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5049330.png)